molecular formula C5H8N4O B3030357 4-Amino-6-(methylamino)pyrimidin-2(1H)-one CAS No. 89181-82-8

4-Amino-6-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B3030357
CAS No.: 89181-82-8
M. Wt: 140.14
InChI Key: SWJAEZSIUZGXPO-UHFFFAOYSA-N
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Description

4-Amino-6-(methylamino)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(methylamino)pyrimidin-2(1H)-one typically involves the reaction of 4,6-dichloropyrimidine with methylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino groups. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

4-Amino-6-(methylamino)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways.

Comparison with Similar Compounds

  • 4-Amino-6-(ethylamino)pyrimidin-2(1H)-one
  • 4-Amino-6-(dimethylamino)pyrimidin-2(1H)-one
  • 4-Amino-6-(propylamino)pyrimidin-2(1H)-one

Comparison: 4-Amino-6-(methylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the methylamino group provides a distinct steric and electronic environment, affecting its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

89181-82-8

Molecular Formula

C5H8N4O

Molecular Weight

140.14

IUPAC Name

6-amino-4-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-7-4-2-3(6)8-5(10)9-4/h2H,1H3,(H4,6,7,8,9,10)

InChI Key

SWJAEZSIUZGXPO-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)NC(=C1)N

Canonical SMILES

CNC1=NC(=O)NC(=C1)N

Origin of Product

United States

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